Ethyl 4-{3-[(4-fluorobenzyl)(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinyl benzoate core, which is functionalized with an anilinocarbonyl and a 4-fluorobenzyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrrolidinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the anilinocarbonyl and 4-fluorobenzyl groups through nucleophilic substitution or coupling reactions.
Esterification: The final step often involves esterification to form the ethyl benzoate moiety.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can inhibit or modulate their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can be compared with similar compounds such as:
- ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-({2,2,2-TRICHLORO-1-[(4-FLUOROBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- Indole Derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 4-{3-[(ANILINOCARBONYL)(4-FLUOROBENZYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24FN3O5 |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(4-fluorophenyl)methyl-(phenylcarbamoyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H24FN3O5/c1-2-36-26(34)19-10-14-22(15-11-19)31-24(32)16-23(25(31)33)30(17-18-8-12-20(28)13-9-18)27(35)29-21-6-4-3-5-7-21/h3-15,23H,2,16-17H2,1H3,(H,29,35) |
InChI Key |
QEQJJXGCJZJSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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